molecular formula C7H4BrNO4 B1270445 3-Bromo-4-hydroxy-5-nitrobenzaldehyde CAS No. 98555-49-8

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Cat. No. B1270445
CAS RN: 98555-49-8
M. Wt: 246.01 g/mol
InChI Key: QBGJRIICMHIJJR-UHFFFAOYSA-N
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Patent
US07470807B2

Procedure details

A solution of 3-bromo-4-hydroxybenzaldehyde (6.30 g) in acetic acid (45 ml) was added dropwise with 70% nitric acid (5.85 ml) on a water bath, then added with sodium nitrite (62 mg), and further stirred for 2 hours. The reaction mixture was poured into ice water (300 ml), and precipitates were taken by filtration, and washed with water (50 ml×3). The precipitates were dried under reduced pressure for 24 hours to obtain the title compound (Intermediate 26, 5.88 g).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[N+:11]([O-])([OH:13])=[O:12].N([O-])=O.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
5.85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
further stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were taken by filtration
WASH
Type
WASH
Details
washed with water (50 ml×3)
CUSTOM
Type
CUSTOM
Details
The precipitates were dried under reduced pressure for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.